N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
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Overview
Description
3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through an iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles . The resulting iodinated product can then undergo Suzuki cross-coupling reactions with various boronic acids to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave irradiation to shorten reaction times and improve efficiency . Additionally, the use of automated flow reactors could enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have been studied for their antiproliferative activity.
Hydrazine-coupled pyrazole derivatives: These compounds also feature a pyrazole core and have shown potential as antileishmanial and antimalarial agents.
Uniqueness
3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is unique due to its specific substitution pattern and the presence of the thieno[3,4-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)8-16(21)18-17-13-9-24(22,23)10-14(13)19-20(17)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
InChI Key |
KJGZOYWMNHDASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC(C)C |
Origin of Product |
United States |
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